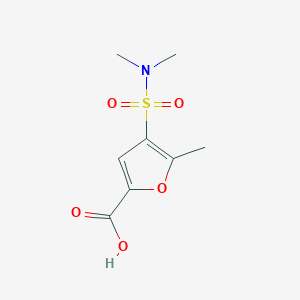![molecular formula C14H13N3 B1451851 3-Amino-2-(4-methylphenyl)imidazo[1,2-a]pyridin CAS No. 80493-72-7](/img/structure/B1451851.png)
3-Amino-2-(4-methylphenyl)imidazo[1,2-a]pyridin
Übersicht
Beschreibung
2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The structure of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine consists of an imidazo[1,2-a]pyridine core with a 4-methylphenyl group attached to the second position and an amine group at the third position.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of selective cyclooxygenase-2 inhibitors, which are important for treating inflammation and pain.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antinociceptive effects.
Pharmaceutical Development: It serves as a scaffold for developing new drugs with improved efficacy and reduced side effects.
Wirkmechanismus
Target of Action
The primary target of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine interacts with the COX-2 enzyme by forming hydrogen bonds within the active site . The docking studies performed demonstrated that the molecules were positioned as well as a crystallographic ligand in the COX-2 active site .
Biochemical Pathways
The compound affects the arachidonic acid cascade, a biochemical pathway where the COX enzymes play a key role . By inhibiting the COX-2 enzyme, the compound reduces the conversion of arachidonic acid to prostaglandins and other prostanoids . These prostanoids are involved in many inflammatory processes .
Result of Action
The inhibition of the COX-2 enzyme by 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine leads to a decrease in the production of prostaglandins and other prostanoids . This results in reduced inflammation, pain, and fever . In particular, one derivative of the compound exhibited significant antinociceptive activity .
Biochemische Analyse
Biochemical Properties
2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine plays a role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX), which is involved in the conversion of arachidonic acid to inflammatory mediators . The compound has been shown to inhibit COX-2 selectively, reducing inflammation and pain without the gastrointestinal side effects associated with non-selective COX inhibitors . Additionally, 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of COX-2 can lead to decreased production of prostaglandins, which are involved in inflammation and pain signaling . This modulation of signaling pathways can result in altered gene expression and changes in cellular metabolism, potentially impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its binding interactions with biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure potentially leading to changes in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 and reduces inflammation without significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal issues and potential liver toxicity. Threshold effects have been noted, with a specific dosage range required to achieve the desired therapeutic effects without causing harm.
Metabolic Pathways
2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s inhibition of COX-2 affects the arachidonic acid cascade, reducing the production of prostaglandins and other inflammatory mediators . This interaction can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can affect the compound’s localization and concentration within cells, influencing its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the following steps:
Formation of 1-(4-Methylphenyl)-2-(phenylamino)ethan-1-one: This intermediate is obtained by reacting aniline derivatives with α-bromo-4-methylacetophenone.
Condensation Reaction: The intermediate is then condensed with 2-aminopyridine to form the final product, 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the pH, temperature, and reaction time, as well as using specific solvents and catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyridin-3-amine: This compound has a similar structure but with a methylsulfonyl group instead of a methyl group, which can affect its biological activity and selectivity.
Imidazo[1,2-a]pyrimidine Derivatives: These compounds share the imidazo[1,2-a] core but have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit cyclooxygenase-2 with high potency makes it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-5-7-11(8-6-10)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHFPRWXPPMWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1451768.png)

![methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate](/img/structure/B1451770.png)
![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)








![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)

